2-Bromo-1-phenyl-1-ethanone oxime

Descripción

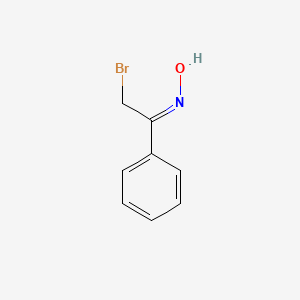

Structure

3D Structure

Propiedades

IUPAC Name |

(NZ)-N-(2-bromo-1-phenylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIZBNJPBHXWFN-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Classical and Contemporary Approaches for the Synthesis of 2-Bromo-1-phenyl-1-ethanone Oxime

The formation of the oxime from its corresponding ketone is a well-established transformation in organic chemistry. khanacademy.org This section explores the direct reaction with hydroxylamine (B1172632) derivatives and the influence of catalytic systems on this process.

The most direct and classical method for synthesizing this compound involves the reaction of 2-Bromo-1-phenyl-1-ethanone with a hydroxylamine derivative, typically hydroxylamine hydrochloride. orgsyn.orgevitachem.com This reaction is a nucleophilic addition-elimination at the carbonyl carbon.

The process generally involves dissolving the starting ketone and hydroxylamine hydrochloride in a suitable solvent, such as ethanol. orgsyn.org A base is often added to neutralize the hydrochloride salt and liberate the free hydroxylamine, which then acts as the nucleophile. The reaction proceeds to form the oxime, which can often be isolated in high yield as a solid product. orgsyn.org

Table 1: Synthesis of 1-(4-Bromophenyl)ethanone oxime A representative procedure for a structurally similar compound, 1-(4-bromophenyl)ethanone oxime, highlights the typical reaction conditions.

| Parameter | Details |

| Starting Material | 1-(4-Bromophenyl)ethanone |

| Reagent | Hydroxylamine hydrochloride (2.1 equiv) |

| Solvent | Denatured ethanol |

| Base | Pyridine (B92270) (2.1 equiv) |

| Temperature | 65 °C |

| Reaction Time | 1 hour |

| Yield | 99% |

| Data sourced from an Organic Syntheses procedure for a related compound. orgsyn.org |

While the reaction can proceed without specific catalysts, particularly with heating, various catalytic systems have been developed to improve the efficiency and stereoselectivity of oxime formation from carbonyl compounds. khanacademy.orgnih.gov Acid catalysis is inherent in many procedures that use hydroxylamine hydrochloride, as the reaction is generally accelerated by acid. khanacademy.orgmasterorganicchemistry.com The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic hydroxylamine. masterorganicchemistry.com

Contemporary research has explored various catalysts to facilitate this transformation under milder conditions. These include:

Metal Salts: Copper(II) sulfate (B86663) (CuSO₄) has been used in conjunction with potassium carbonate (K₂CO₃) for the highly stereoselective synthesis of oximes. researchgate.netthieme-connect.com

Metal Oxides: Bismuth(III) oxide (Bi₂O₃) has been demonstrated as an effective catalyst for oxime synthesis under solvent-free grinding conditions, presenting a green chemistry approach. nih.gov

Other Systems: Basic alumina (B75360) and other solid supports have also been employed, sometimes in combination with microwave irradiation, to promote the reaction. nih.gov

These catalytic methods often lead to higher yields, shorter reaction times, and can offer better control over the stereochemical outcome of the reaction. nih.govthieme-connect.com

Stereochemical Considerations in Oxime Synthesis: E/Z Isomerism and Control Strategies

The synthesis of oximes from unsymmetrical ketones like 2-Bromo-1-phenyl-1-ethanone introduces the possibility of stereoisomerism. The carbon-nitrogen double bond of the oxime does not allow for free rotation, leading to the formation of two geometric isomers, designated as E and Z. thieme-connect.com

The E isomer has the hydroxyl group on the opposite side of the larger or higher-priority substituent at the carbon atom, while the Z isomer has it on the same side. The physical and biological properties of these isomers can differ significantly, making their selective synthesis a key challenge. thieme-connect.com

Control over the E/Z ratio is often dependent on the reaction conditions, including the solvent, temperature, and the presence of catalysts. thieme-connect.com For instance, in the synthesis of related substituted ethanone (B97240) oximes, different reaction conditions have been shown to favor the formation of either the E or Z isomer. prepchem.com Separation of the isomers can typically be achieved by chromatographic techniques. thieme-connect.com Research on related α-halo oxime ethers shows that they are often produced as a mixture of Z and E isomers, with the ratio being quantifiable by NMR spectroscopy. rsc.org

Table 2: E/Z Isomerism in this compound

| Isomer | Structure | Description |

| (Z)-isomer | (Structure depicted with -OH and Phenyl group on the same side of the C=N bond) | The hydroxyl group is syn (on the same side) to the phenyl group. |

| (E)-isomer | (Structure depicted with -OH and Phenyl group on opposite sides of the C=N bond) | The hydroxyl group is anti (on the opposite side) to the phenyl group. |

| Based on general principles of oxime stereochemistry. thieme-connect.com |

Preparation of Key Precursors and Synthetic Intermediates

The availability and purity of the starting materials are crucial for the successful synthesis of the target oxime. This section details the synthesis of the primary precursor and discusses derivatization strategies for related compounds.

The essential precursor for the oxime synthesis is 2-Bromo-1-phenyl-1-ethanone, also known as α-bromoacetophenone or phenacyl bromide. This compound is typically prepared by the α-bromination of acetophenone (B1666503). shodhsagar.comlibretexts.org This reaction proceeds via an enol or enolate intermediate. quora.comlibretexts.org

Several methods exist for this transformation:

Direct Bromination: Using elemental bromine (Br₂) as the brominating agent, often in a solvent like acetic acid, chloroform (B151607), or methanol. libretexts.orgacs.orgzenodo.org This reaction is catalyzed by acid. libretexts.orglibretexts.orgopenstax.org

N-Bromosuccinimide (NBS): NBS is a widely used alternative to liquid bromine due to its ease of handling and selectivity. shodhsagar.comresearchgate.net The reaction can be initiated by a radical initiator or catalyzed by acid, such as p-toluenesulfonic acid (p-TsOH), and can be accelerated by microwave irradiation. shodhsagar.comresearchgate.net

The challenge in this synthesis is to achieve selective monobromination at the α-carbon without side reactions like dibromination or bromination of the aromatic ring. researchgate.net

Table 3: Selected Methods for the Synthesis of α-Bromoacetophenone

| Brominating Agent | Catalyst/Conditions | Solvent | Notes |

| Bromine (Br₂) | Acid catalyst (HBr, H₂SO₄) | Acetic Acid, Chloroform | Classical method, proceeds via an enol intermediate. libretexts.orgacs.orgnih.gov |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TsOH) | Acetonitrile | Efficient method, avoids handling hazardous liquid bromine. shodhsagar.com |

| N-Bromosuccinimide (NBS) | p-TsOH, Microwave irradiation | Dichloromethane/Diethyl ether | Rapid synthesis with high efficiency. researchgate.net |

| Bromine (Br₂) | Aluminum chloride (AlCl₃) | 1,4-Dioxane/THF | Used for substituted acetophenones. prepchem.com |

Alpha-bromo ketones, such as 2-Bromo-1-phenyl-1-ethanone, are versatile synthetic intermediates. shodhsagar.comlibretexts.org The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups.

Common derivatization strategies include:

Nucleophilic Substitution: Reaction with various nucleophiles such as amines, thiols, and alkoxides to form new carbon-heteroatom bonds.

Elimination Reactions: Dehydrobromination using a base (e.g., pyridine) can introduce a carbon-carbon double bond, leading to the formation of α,β-unsaturated ketones. libretexts.orglibretexts.org

Reformatsky-type Reactions: Chiral α-bromo ketones can react with aldehydes in the presence of samarium(II) iodide to form adducts with high diastereoselectivity. nih.gov

These derivatization pathways underscore the importance of α-bromo ketones as building blocks in the synthesis of more complex molecules.

Reactivity Profiles and Mechanistic Investigations

Transformations Involving the Oxime Functionality

The oxime group (C=N-OH) is a versatile functional group that can undergo a variety of reactions, including rearrangements, additions, and substitutions.

Rearrangement Reactions (e.g., Beckmann-type Transformations)

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org For ketoximes like 2-Bromo-1-phenyl-1-ethanone oxime, this rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. wikipedia.org In the case of acetophenone (B1666503) oximes, the phenyl group has a higher migratory aptitude than the methyl group.

A study on the one-pot oximation–Beckmann rearrangement of 2-bromoacetophenone (B140003) in trifluoroacetic acid (TFA) provides insights into the reactivity of the target compound. unive.it The reaction mechanism in TFA is proposed to proceed through the formation of an oxime ester of trifluoroacetic acid, which then rearranges to a trifluoroacetyl amide. unive.it This process can be catalytic as the trifluoroacetyl amide can act as a trifluoroacetylating agent for the oxime, regenerating the catalyst. unive.it

It has been observed that sterically hindered phenylalkyl moieties can slow down the rate of the Beckmann rearrangement. unive.it This suggests that the bromomethyl group in this compound might influence the reaction kinetics compared to unsubstituted acetophenone oxime.

Table 1: Conditions for One-Pot Oximation-Beckmann Rearrangement of 2-Bromoacetophenone unive.it

| Catalyst/Solvent | Temperature | Time | Major Product |

| TFA | 70 °C | 16 h | N-(Bromomethyl)benzamide |

Data synthesized from a study on the direct conversion of ketones to amides. unive.it

Nucleophilic Additions and Eliminations at the Oxime Group

The carbon-nitrogen double bond of the oxime group is susceptible to nucleophilic attack, although it is generally less reactive than a carbonyl group. Specific studies on nucleophilic additions to this compound are limited. However, the general reactivity of oximes suggests that strong nucleophiles could potentially add across the C=N bond.

Elimination reactions involving the oxime functionality can also occur. For instance, treatment of α-bromo ketones with a base like pyridine (B92270) can lead to the formation of α,β-unsaturated ketones via an E2 elimination mechanism. libretexts.org While this reaction primarily involves the alpha-bromo ketone, the presence of the oxime in this compound could potentially influence the reaction pathway or be involved in subsequent transformations.

O-Alkylation and Esterification of the Oxime

The hydroxyl group of the oxime is nucleophilic and can be readily alkylated or esterified. The O-alkylation of oximes can be achieved using various alkylating agents under basic conditions. A study on the synthesis of allyl-aziridines from α-halo oxime ethers demonstrates the feasibility of O-alkylation for this class of compounds. rsc.org For example, 2-bromo-1-phenylethanone O-benzyl oxime has been synthesized as a precursor in this study. rsc.org

Esterification of oximes is also a common transformation. For instance, treatment of an oxime with acetic anhydride (B1165640) can convert the hydroxyl group into an acetate, which is a better leaving group in reactions like the Beckmann rearrangement. masterorganicchemistry.com

Reactions at the Brominated Alpha-Carbon Center

The bromine atom at the carbon alpha to the oxime group is a key reactive site, participating in nucleophilic substitution and radical reactions.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 Pathways)

The alpha-bromine atom in this compound is susceptible to nucleophilic displacement. The reaction can theoretically proceed through either an S(_N)1 or S(_N)2 mechanism.

S(_N)2 Reactions: Nucleophilic substitution at α-halo ketones generally proceeds readily via an S(_N)2 pathway. The carbonyl group is thought to stabilize the transition state by delocalizing the negative charge. The reaction of 2'-bromoacetophenone (B1265738) with primary amines in the presence of a palladium catalyst to form 3-methyleneisoindolin-1-ones is an example of a reaction initiated by nucleophilic attack at the alpha-carbon. sigmaaldrich.com A similar reactivity can be expected for the corresponding oxime. For instance, the synthesis of 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide involves the reaction of 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine, which is a source of ammonia (B1221849) for the nucleophilic substitution. google.com

S(_N)1 Reactions: An S(_N)1 mechanism, which involves the formation of a carbocation intermediate, is generally disfavored at the alpha-position of a carbonyl or oxime group. The electron-withdrawing nature of the adjacent C=NOH group would destabilize the formation of a positive charge on the alpha-carbon.

A study on the nucleophilic reactions of α-bromoacetophenone oxime has been reported, which likely provides further details on these transformations, though the specifics of the findings require access to the full publication. acs.org

Radical Reactions Initiated by the Bromine Atom

The carbon-bromine bond in this compound can undergo homolytic cleavage, especially under photochemical conditions, to generate a carbon-centered radical. This radical can then participate in various subsequent reactions.

Photoinduced β-bromination of α-bromopropiophenones in the presence of N-bromosuccinimide (NBS) has been shown to proceed through a radical mechanism initiated by the cleavage of the C-Br bond. colab.ws This suggests that this compound could potentially undergo similar radical-mediated transformations.

Furthermore, selective reductive debromination of α-bromo ketones can be achieved using photoreductants like Hantzsch esters. ewha.ac.kr This process involves the transfer of an electron to the α-bromo ketone, leading to the formation of a radical anion which then expels a bromide ion to give a carbon-centered radical. This radical can then be trapped by a hydrogen atom source to yield the debrominated product.

Table 2: Potential Radical Reactions of this compound

| Reaction Type | Reagents/Conditions | Expected Intermediate | Potential Product |

| Photoinduced Bromination | NBS, light | α-Carbonyl radical | 2,2-Dibromo-1-phenyl-1-ethanone oxime |

| Reductive Debromination | Hantzsch ester, light | α-Carbonyl radical | 1-Phenyl-1-ethanone oxime |

This table is speculative and based on the reactivity of related α-bromo ketones. colab.wsewha.ac.kr

Elimination Reactions

This compound, as an α-bromo ketoxime, readily participates in elimination reactions, primarily through the process of dehydrobromination. This reaction involves the removal of a hydrogen atom and the adjacent bromine atom to form a new unsaturated bond.

A key transformation involving elimination is the synthesis of α,β-unsaturated ketones from α-bromo ketone precursors. libretexts.orglibretexts.org This reaction typically proceeds via an E2 elimination mechanism when treated with a non-nucleophilic base, such as pyridine, which selectively removes a proton from the α-carbon, leading to the expulsion of the bromide ion and the formation of a carbon-carbon double bond conjugated with the carbonyl group. libretexts.orglibretexts.org While this applies to the ketone, the same principle governs the reactivity of the oxime derivative.

Furthermore, elimination is a critical step in the synthesis of various heterocyclic compounds from α-halo ketoximes. For instance, the treatment of α-bromo ketoximes with a base can initiate a sequence leading to the formation of isoxazoles. This process can involve the elimination of hydrogen bromide (HBr) from an intermediate to generate a key reactive species like a nitrile oxide, which then undergoes further reaction.

Aromatic Ring Functionalizations and Modifications

The functionalization of the phenyl ring in this compound is less commonly reported than reactions involving the bromo and oxime groups. The literature provides numerous examples where substituted phenacyl bromides are used as starting materials to synthesize derivatives with functionalized aromatic rings, such as 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethanone. This approach introduces desired substituents onto the aromatic ring before the formation of the α-bromo ketoxime.

While direct electrophilic aromatic substitution on the phenyl ring of this compound is theoretically possible, specific studies detailing such modifications are not prominent. The phenyl group's reactivity towards electrophiles would be influenced by the electron-withdrawing nature of the bromo-oxime ethyl group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful methods for functionalizing aromatic rings. beilstein-journals.org For example, bromo-substituted heterocycles can be coupled with boronic acids to introduce new aryl or alkyl groups. beilstein-journals.org However, the application of these methods to directly modify the unsubstituted phenyl ring of this compound, while leaving the α-bromo atom untouched, would require careful selection of catalysts and reaction conditions to achieve chemoselectivity.

Multi-Component Reactions and Cascade Transformations Incorporating the Compound

This compound and related α-halo ketoximes are valuable substrates in multi-component and cascade reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. These reactions are highly efficient and atom-economical.

A significant application is in the synthesis of substituted isoxazoles. One-pot cascade reactions can be designed where the α-halo ketoxime is converted in situ into a nitrile oxide. This highly reactive intermediate then undergoes a 1,3-dipolar cycloaddition with an alkyne or alkene, leading directly to the isoxazole (B147169) or isoxazoline (B3343090) ring system. This strategy avoids the isolation of the often unstable nitrile oxide intermediate.

Phenacyl bromide, the precursor to this compound, is a widely used intermediate in various multi-component reactions for synthesizing heterocyclic compounds. nih.govresearchgate.net These reactions often involve the simultaneous combination of phenacyl bromide, an aldehyde, and an amine or other nucleophiles to generate complex products like substituted thiazoles or oxazines. researchgate.netresearchgate.net The oxime derivative retains the reactive α-carbon, suggesting its potential utility in similar transformations.

The table below summarizes examples of cascade reactions involving α-halo ketoxime-like structures to produce heterocyclic systems.

| Reaction Type | Starting Materials Hint | Key Transformation | Product Class |

|---|---|---|---|

| One-Pot Isoxazole Synthesis | α-Haloketoxime, Phosphine, Acyl Chloride, Base | In situ generation of nitrile oxide followed by cycloaddition | Disubstituted Isoxazoles |

| Gold-Catalyzed Domino Reaction | Alkynyl Oxime Ether (from α-bromooxime) | Cyclization / Claisen-type rearrangement | Trisubstituted Isoxazoles |

| Sequential Ugi/INOC Reaction | Nitro-bearing carboxylic acid, Amine, Isocyanide, Aldehyde | Ugi 4-component reaction followed by Intramolecular Nitrile Oxide Cycloaddition | Fused Isoxazoles |

Applications in Organic Synthesis and Chemical Transformations

Role in Metal-Catalyzed Organic Reactions

Ligand Design and Coordination Chemistry Applications

While dedicated research on the coordination chemistry of 2-Bromo-1-phenyl-1-ethanone oxime is not extensively documented, its molecular architecture intrinsically suggests its potential as a versatile ligand in coordination chemistry. The compound possesses multiple coordination sites, primarily the nitrogen and oxygen atoms of the oxime functional group. The nitrogen atom, with its lone pair of electrons, can readily coordinate to a metal center. Simultaneously, the oxygen atom of the hydroxyl group can also participate in forming a chelate ring, a common and stabilizing feature in coordination complexes.

The presence of the bromine atom on the alpha-carbon introduces an additional reactive site. This functionality allows for post-coordination modifications, a valuable strategy in the design of complex molecular architectures. For instance, the bromine could be substituted by other functional groups, enabling the fine-tuning of the electronic and steric properties of the resulting metal complex. This feature is particularly attractive for creating ligands with tailored reactivity for applications in catalysis or materials science.

The phenyl group also contributes to the ligand's properties. Its aromatic nature can influence the solubility and electronic characteristics of the metal complex through pi-stacking interactions or by accommodating various substituents. The potential for this compound to act as a bidentate or even a multidentate ligand, possibly involving the bromine atom in bridging interactions, opens avenues for the synthesis of novel coordination polymers and metal-organic frameworks. The inherent reactivity of the C-Br bond could also be exploited for oxidative addition reactions with low-valent metal centers, a fundamental step in many catalytic cycles.

Development of Novel Synthetic Pathways and Methodologies

Recent research has demonstrated the utility of derivatives of this compound in the development of novel synthetic methodologies, particularly in the synthesis of heterocyclic compounds. One notable advancement is the synthesis of allyl-aziridines from α-halo oxime ethers. rsc.org

In a specific example, the O-benzyl ether of this compound, namely (Z/E)-2-bromo-1-phenylethanone O-benzyl oxime, serves as a key precursor. rsc.org This compound is synthesized from 2-bromo-1-phenylethanone and O-benzylhydroxylamine. The subsequent reaction of this α-bromo oxime ether with allylzinc bromide leads to the formation of 2-allyl-1-(benzyloxy)-2-phenylaziridine. This transformation represents a novel pathway to highly functionalized aziridine (B145994) rings, which are valuable building blocks in medicinal chemistry and natural product synthesis.

The general synthesis of this compound itself is a well-established process. It typically involves the reaction of 2-bromo-1-phenyl-1-ethanone with hydroxylamine (B1172632) hydrochloride. evitachem.com This reaction is usually carried out in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium under mild conditions. evitachem.com The starting material, 2-bromo-1-phenylethanone, is commonly prepared by the bromination of acetophenone (B1666503). evitachem.com

The development of new reactions utilizing derivatives of this compound showcases its potential to access complex molecular scaffolds. The reactivity of the carbon-bromine bond, coupled with the directing and stabilizing effects of the oxime ether group, enables the construction of strained ring systems and other challenging molecular architectures.

Structural Characterization Methodologies

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are instrumental in mapping the molecular framework of 2-Bromo-1-phenyl-1-ethanone oxime by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While specific experimental NMR data for this compound is not widely available in the public domain, analysis of its precursor, 2-bromo-1-phenylethanone, and related structural analogs provides valuable predictive insights into its spectral characteristics.

For the precursor, 2-bromo-1-phenylethanone, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals corresponding to the aromatic and aliphatic protons. rsc.org The protons of the phenyl group typically appear as multiplets in the downfield region, approximately between δ 7.48 and 8.00 ppm. rsc.org A characteristic singlet for the two protons of the bromomethyl group (-CH₂Br) is observed further upfield, around δ 4.48 ppm. rsc.org

The ¹³C NMR spectrum of 2-bromo-1-phenylethanone shows a carbonyl carbon signal at approximately δ 191.3 ppm. rsc.org The carbon of the bromomethyl group appears at around δ 31.0 ppm, while the aromatic carbons resonate in the δ 128.8 to 133.9 ppm range. rsc.org

Table 1: Predicted and Observed NMR Data for 2-Bromo-1-phenyl-1-ethanone and its Oxime Derivative

| Compound | Nucleus | Predicted Chemical Shift (ppm) | Observed Chemical Shift (ppm) for Precursor |

|---|---|---|---|

| 2-Bromo-1-phenyl-1-ethanone | ¹H | Phenyl H: 7.4-8.0 | Phenyl H: 7.51-8.00 rsc.org |

| -CH₂Br: ~4.5 | -CH₂Br: 4.48 rsc.org | ||

| ¹³C | C=O: ~190 | C=O: 191.3 rsc.org | |

| Phenyl C: 128-134 | Phenyl C: 128.8, 128.9, 133.9 rsc.org | ||

| -CH₂Br: ~30 | -CH₂Br: 31.0 rsc.org | ||

| This compound | ¹H | Phenyl H: ~7.3-7.7 | Not Available |

| -CH₂Br: ~4.3-4.6 | Not Available | ||

| -OH: Variable | Not Available | ||

| ¹³C | C=N: ~150-160 | Not Available | |

| Phenyl C: ~127-135 | Not Available | ||

| -CH₂Br: ~28-32 | Not Available |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, the molecular formula is C₈H₈BrNO. nih.gov The calculated exact mass of this compound is 212.97893 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak corresponding to this value, confirming the elemental formula.

Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Characteristic fragments would likely include the loss of the bromine atom, the hydroxyl group, and cleavage of the bond between the ethyl and phenyl moieties. The presence of bromine would be readily identifiable from the isotopic pattern of the molecular ion peak, with the M and M+2 peaks having nearly equal intensity.

Infrared (IR) Spectroscopy

For this compound, the characteristic IR absorption bands would include:

A broad band in the region of 3100-3600 cm⁻¹ corresponding to the O-H stretching vibration of the oxime group.

A medium to weak band around 1620-1680 cm⁻¹ for the C=N stretching vibration.

Bands in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations of the aromatic ring.

A C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum (500-700 cm⁻¹).

X-ray Diffraction Studies for Solid-State Conformation and Crystal Packing Analysis

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the packing of molecules in the crystal lattice.

While a crystal structure for this compound has not been reported, a detailed X-ray diffraction study of its precursor, 2-bromo-1-phenylethanone, offers valuable insights into the potential solid-state conformation. nih.govresearchgate.net The crystal structure of 2-bromo-1-phenylethanone reveals an orthorhombic crystal system with the space group P2₁2₁2₁. nih.gov The molecule exhibits near Cₛ symmetry, with the atoms of the aliphatic substituent being nearly coplanar with the aromatic system. researchgate.net The crystal packing is characterized by C-H···O hydrogen bonds, which connect the molecules into undulating sheets. nih.govresearchgate.net

Table 2: Crystallographic Data for 2-Bromo-1-phenylethanone

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇BrO nih.gov |

| Molecular Weight | 199.05 nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Space Group | P2₁2₁2₁ nih.gov |

| a (Å) | 4.1459 (2) nih.gov |

| b (Å) | 9.6731 (5) nih.gov |

| c (Å) | 18.8178 (9) nih.gov |

| V (ų) | 754.66 (6) nih.gov |

| Z | 4 nih.gov |

| T (K) | 200 nih.gov |

An X-ray diffraction study of this compound would be essential to determine its precise solid-state conformation, including the geometry of the oxime group (syn or anti to the phenyl ring), and to understand the intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, that govern its crystal packing.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and reactivity of molecules like 2-Bromo-1-phenyl-1-ethanone oxime. DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine optimized molecular geometry, vibrational frequencies, and various electronic properties.

For this compound, DFT studies, by analogy with similar halogenated and aromatic compounds, would focus on the distribution of electron density and its influence on reactivity. The presence of the bromine atom, the phenyl ring, and the oxime group creates a complex electronic environment. The electron-withdrawing nature of the bromine atom and the oxime's nitrogen and oxygen atoms, coupled with the electron-donating potential of the phenyl ring, dictates the molecule's electrophilic and nucleophilic sites.

Illustrative DFT-Calculated Electronic Properties:

| Property | Illustrative Value | Significance |

| Dipole Moment | ~2.5 D | Indicates overall molecular polarity, influencing solubility and intermolecular interactions. |

| Total Energy | Varies with basis set | A fundamental output used to compare the stability of different conformers or isomers. |

| Mulliken Atomic Charges | C(α): +0.15, Br: -0.10, N: -0.25, O: -0.45 | Provides insight into the partial charges on individual atoms, highlighting potential sites for nucleophilic or electrophilic attack. |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior and conformational landscape of this compound in various environments, such as in solution. nih.gov These simulations track the movements of atoms over time, providing a detailed picture of molecular flexibility and intermolecular interactions.

Conformational analysis of acetophenone (B1666503) derivatives and oximes reveals that the orientation of the functional groups is crucial for their reactivity. elsevierpure.com For this compound, key dihedral angles, such as the C-C-N-O angle and the rotation around the C-phenyl bond, would be investigated to identify the most stable conformers. The presence of the bulky bromine atom can introduce steric hindrance, influencing the preferred conformations. Studies on similar α-haloacetophenones suggest a preference for a conformation where the halogen and carbonyl oxygen are eclipsed. nih.gov

Key Dihedral Angles for Conformational Analysis:

| Dihedral Angle | Description | Expected Stable Conformations |

| C(phenyl)-C(carbonyl)-C(α)-Br | Rotation around the C-C single bond | Gauche and anti conformations would be explored to determine the lowest energy state. |

| C(carbonyl)-C(α)-N=O | Orientation of the oxime group | Syn and anti isomers relative to the phenyl group are possible. |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in mapping the reaction pathways of this compound. For instance, the formation of the oxime from its parent ketone, 2-bromo-1-phenylethanone, can be modeled to understand the mechanism and energetics. DFT calculations can identify the transition state structures and their corresponding activation energies for key reaction steps, such as the nucleophilic attack of hydroxylamine (B1172632) on the carbonyl carbon and the subsequent dehydration. researchgate.netnih.gov

Furthermore, the reactivity of the α-bromo group in nucleophilic substitution reactions is a key area of investigation. acs.orgyoutube.com Theoretical models can elucidate whether these reactions proceed via a direct SN2 mechanism or involve an initial addition to the carbonyl group. The transition state for an SN2 reaction at the α-carbon would be stabilized by the adjacent carbonyl group through orbital overlap. vu.nl

Illustrative Reaction Energetics:

| Reaction Step | Illustrative Activation Energy (kcal/mol) | Description |

| Oxime Formation (Nucleophilic Attack) | 10-15 | The initial attack of hydroxylamine on the carbonyl carbon. |

| Oxime Formation (Dehydration) | 20-25 | The rate-determining step involving the elimination of a water molecule. |

| SN2 Substitution at α-carbon | 15-20 | Displacement of the bromide by a nucleophile. |

Note: These values are hypothetical and serve to illustrate the type of data obtained from reaction pathway modeling.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.comyoutube.com The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the C=N bond, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is likely centered on the σ* orbital of the C-Br bond and the π* orbital of the C=N bond, indicating these are the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. scirp.orgyoutube.com A smaller gap generally implies higher reactivity.

Illustrative FMO Properties:

| Orbital | Illustrative Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | -8.5 | Phenyl ring, C=N π-orbital | Nucleophilic character |

| LUMO | -1.2 | C-Br σ-orbital, C=N π-orbital | Electrophilic character |

| HOMO-LUMO Gap | 7.3 | - | Indicator of chemical reactivity and stability. |

Note: The energy values are illustrative and based on trends observed for similar aromatic and halogenated compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.gov The MEP surface displays regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles).

In this compound, the MEP map would likely show a region of negative potential around the oxygen and nitrogen atoms of the oxime group due to their lone pairs of electrons. The hydrogen atom of the oxime's hydroxyl group would exhibit a positive potential. A region of positive potential, known as a σ-hole, is also expected on the bromine atom along the extension of the C-Br bond, making it susceptible to nucleophilic attack. nih.govacs.org The phenyl ring would display a region of negative π-electron density above and below the plane of the ring.

Emerging Research Avenues and Future Perspectives

Sustainable and Green Synthesis Protocols for 2-Bromo-1-phenyl-1-ethanone Oxime

The development of environmentally benign synthetic methods is a central theme in modern chemistry. purkh.comnih.gov For this compound, research is moving towards greener protocols that minimize waste and avoid hazardous reagents.

The conventional synthesis involves the bromination of acetophenone (B1666503) followed by oximation. evitachem.com Greener approaches focus on improving these steps. For instance, the use of N-bromosuccinimide (NBS) as a brominating agent is often preferred over elemental bromine due to its solid nature and more selective reactivity. organic-chemistry.org

The oximation step, which is the reaction of 2-bromo-1-phenyl-1-ethanone with hydroxylamine (B1172632) hydrochloride, is typically carried out in a basic medium. evitachem.com Research into greener alternatives is exploring the use of milder bases and more environmentally friendly solvents. mdpi.com

A significant advancement in the synthesis of the precursor, α-bromoketones, is the one-pot synthesis from secondary alcohols using ammonium (B1175870) bromide and Oxone, which serves as a green and efficient method. rsc.org Another innovative approach involves the triphenylphosphine (B44618) oxide-catalyzed reductive halogenation of α,β-unsaturated ketones, which offers a metal-free alternative for producing α-haloketones. organic-chemistry.org

The principles of green chemistry, such as atom economy, the use of renewable feedstocks, and the development of catalytic processes, are guiding the future of synthesizing this compound and related compounds. purkh.com The use of alternative energy sources like microwave irradiation is also being explored to accelerate reactions and reduce energy consumption. mdpi.com

Table 1: Comparison of Conventional and Green Synthesis Approaches

| Step | Conventional Method | Green Alternative | Environmental Benefit |

| Bromination | Use of elemental bromine in a solvent like acetic acid. | Use of N-bromosuccinimide (NBS) or H2O2-HBr system. organic-chemistry.org | Reduces the use of hazardous and corrosive bromine. |

| Oximation | Reaction with hydroxylamine hydrochloride in the presence of a strong base. | Use of milder bases and recyclable catalysts. mdpi.com | Minimizes the generation of basic waste streams. |

| Solvent | Often uses chlorinated solvents. | Use of water, ethanol, or solvent-free conditions. mdpi.comejcmpr.com | Reduces the use of volatile organic compounds (VOCs). |

Development of Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound makes the development of chemo- and regioselective transformations a key area of research. nih.gov The molecule has several potential points of attack for nucleophiles and bases, including the carbon of the carbonyl group, the carbon bearing the bromine atom, and the halogen atom itself. nih.gov

Recent studies have demonstrated the ability to control the reaction pathways to achieve specific outcomes. For example, the reaction of α-haloketones with different nucleophiles can lead to the selective formation of various heterocyclic compounds. nih.gov The reaction with guanidines can yield 2-amino-imidazole derivatives, while reaction with urea (B33335) derivatives can produce imidazolone (B8795221) derivatives. nih.gov

Furthermore, the reaction of 5-bromo enones with pyrazoles has been shown to result in a 1,4-conjugated addition at the β-carbon, rather than the expected nucleophilic substitution of the bromine. nih.gov This highlights the subtle electronic effects that can govern the regioselectivity of reactions involving similar structures.

Future research will likely focus on the development of new catalytic systems that can precisely control the chemo- and regioselectivity of reactions involving this compound and its derivatives. This will enable the synthesis of complex molecules with high efficiency and selectivity.

Integration into Advanced Organic Synthesis Strategies

This compound and related α-haloketoximes are valuable intermediates in advanced organic synthesis, including the construction of complex heterocyclic systems. nih.gov Their ability to participate in a variety of reactions makes them powerful tools for synthetic chemists.

One area of growing interest is their use in multicomponent reactions (MCRs) and cascade reactions. mdpi.com These strategies allow for the formation of multiple chemical bonds in a single operation, leading to a significant increase in synthetic efficiency. purkh.com For example, a one-pot synthesis of α,α-dibromoalkanones and β-bromoenol alkanoates directly from alkynes has been developed using N,N-dibromo-p-toluenesulfonamide under mild conditions. organic-chemistry.org

The synthesis of allyl-aziridines from α-halo oxime ethers and allyl zinc bromides demonstrates the utility of these compounds in constructing strained ring systems. rsc.org The resulting aziridines can be further transformed into other valuable nitrogen-containing compounds. rsc.org

Future applications will likely see the integration of this compound into the total synthesis of natural products and pharmaceutically active compounds. Its versatility as a building block, combined with the development of new selective transformations, will continue to expand its role in cutting-edge organic synthesis.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-bromo-1-phenyl-1-ethanone oxime from its ketone precursor?

The oxime derivative can be synthesized by reacting 2-bromo-1-phenyl-1-ethanone with hydroxylamine hydrochloride under mildly basic conditions. A typical protocol involves dissolving the ketone in ethanol or methanol, adding hydroxylamine hydrochloride and a base (e.g., sodium acetate), and refluxing at 60–80°C for 4–6 hours. The oxime forms via nucleophilic addition-elimination, and the product is isolated by crystallization or column chromatography . Reaction efficiency depends on solvent polarity, temperature, and stoichiometry of reagents. Monitoring via thin-layer chromatography (TLC) or NMR ensures completion .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify protons and carbons adjacent to functional groups. For example, the oxime proton (N–OH) appears as a broad singlet near δ 10–12 ppm, while the brominated methylene group (CHBr) resonates as a quartet (~δ 4.5–5.0 ppm) due to coupling with adjacent carbonyl carbons .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, confirming the oxime’s E/Z configuration and planarity of the phenyl ring. SHELX programs (e.g., SHELXL) refine structural models, addressing disorders in heavy atoms like bromine .

Advanced: How can reaction yields be optimized during nucleophilic substitution at the brominated methylene site?

Substitution reactions (e.g., with NaN or KSCN) require polar aprotic solvents (DMF, DMSO) to stabilize transition states. Kinetic studies suggest:

- Temperature : Elevated temperatures (80–100°C) accelerate SN mechanisms but may promote side reactions (e.g., elimination).

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity in biphasic systems.

- Steric Effects : Bulky nucleophiles require longer reaction times. Monitoring via GC-MS or HPLC ensures product purity .

Advanced: How to resolve contradictions in reactivity data when varying substituents on the phenyl ring?

Electronic and steric effects of substituents (e.g., –NO, –OCH) alter the carbonyl’s electrophilicity and oxime stability. For example:

- Electron-withdrawing groups (e.g., –NO) increase carbonyl reactivity but may destabilize the oxime via resonance.

- Comparative studies using Hammett plots (σ values) quantify substituent effects on reaction rates. Contradictions arise when steric hindrance (e.g., ortho-substituents) outweighs electronic effects, requiring DFT calculations for mechanistic clarity .

Basic: What are the key stability and safety considerations for handling this compound?

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Moisture-sensitive bromine groups necessitate desiccants .

- Safety : Use NIOSH-approved respirators (N95/P2) and nitrile gloves to avoid inhalation or dermal exposure. Spills require neutralization with sodium bicarbonate before ethanol rinsing .

Advanced: What methodologies are employed to study the bioactivity of this compound in enzyme inhibition?

- Kinetic Assays : Measure IC values via spectrophotometry (e.g., NADH oxidation in dehydrogenase assays).

- Docking Simulations : AutoDock Vina predicts binding affinities to active sites, leveraging the oxime’s hydrogen-bonding capability.

- QSAR Models : Correlate substituent electronic parameters (e.g., logP, polar surface area) with inhibitory potency .

Advanced: How to address crystallographic disorder in this compound using SHELXL?

Disorder in bromine or phenyl positions is resolved via:

- PART Instructions : Split atoms into multiple sites (e.g., PART 1, PART 2) and refine occupancy factors.

- Restraints : Apply DFIX, DANG, or FLAT constraints to maintain reasonable geometry.

- Twinned Data : Use TWIN/BASF commands for non-merohedral twinning, common in brominated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.